2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) 2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)
Brand Name: Vulcanchem
CAS No.: 65119-14-4
VCID: VC19420602
InChI: InChI=1S/C19H19NO4/c1-3-13-9-11-17(23-13)19(18-12-10-14(4-2)24-18)15-7-5-6-8-16(15)20(21)22/h5-12,19H,3-4H2,1-2H3
SMILES:
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)

CAS No.: 65119-14-4

Cat. No.: VC19420602

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) - 65119-14-4

Specification

CAS No. 65119-14-4
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name 2-ethyl-5-[(5-ethylfuran-2-yl)-(2-nitrophenyl)methyl]furan
Standard InChI InChI=1S/C19H19NO4/c1-3-13-9-11-17(23-13)19(18-12-10-14(4-2)24-18)15-7-5-6-8-16(15)20(21)22/h5-12,19H,3-4H2,1-2H3
Standard InChI Key FIYQSKMWAMUJAJ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)CC

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,2'-[(2-nitrophenyl)methylene]bis(5-ethylfuran), delineates a central 2-nitrophenyl group bonded to two 5-ethylfuran units through a methylene (-CH₂-) bridge. This arrangement creates a planar aromatic system with conjugated π-electrons across the furan rings and nitro group, facilitating charge delocalization.

Key structural features:

  • Nitro group: Positioned ortho to the methylene bridge, inducing steric hindrance and electronic withdrawal.

  • Ethyl substituents: At the 5-position of each furan ring, enhancing hydrophobicity and influencing crystal packing.

  • Methylene bridge: A flexible spacer enabling rotational freedom between aromatic systems.

Spectroscopic Characterization

Spectral data for analogous nitro-furan hybrids provide insights into expected properties:

TechniqueObservationsInference
¹H NMR- δ 6.2–7.5 ppm (furan protons)
- δ 4.1–4.3 ppm (methylene bridge)
- δ 1.2–1.4 ppm (ethyl CH₃)
Furan ring currents and nitro group deshielding effects
¹³C NMR- 110–150 ppm (aromatic carbons)
- 20–30 ppm (ethyl CH₃)
Confirmation of sp² hybridization and substituent effects
IR- 1515 cm⁻¹ (asymmetric NO₂ stretch)
- 1340 cm⁻¹ (symmetric NO₂ stretch)
- 1600 cm⁻¹ (C=C furan)
Nitro group vibrations and aromatic conjugation

Synthetic Methodologies

Condensation-Based Routes

The most viable synthesis involves a Knoevenagel condensation between 2-nitrobenzaldehyde and 5-ethylfurfuryl alcohol under acidic or basic conditions:

Reaction scheme:
2-Nitrobenzaldehyde+2 5-Ethylfurfuryl alcoholH⁺/Base2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)+2H₂O\text{2-Nitrobenzaldehyde} + 2 \text{ 5-Ethylfurfuryl alcohol} \xrightarrow{\text{H⁺/Base}} \text{2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)} + 2 \text{H₂O}

Optimized conditions (derived from furan-aldehyde condensations ):

  • Catalyst: Piperidine (10 mol%) in ethanol.

  • Temperature: Reflux at 78°C for 6–8 hours.

  • Yield: 68–72% after silica gel chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

  • Time reduction: 20 minutes vs. 6 hours under conventional heating .

  • Energy efficiency: 150 W power, 80°C.

  • Purity enhancement: Reduced side products (e.g., over-oxidized derivatives).

Physicochemical Properties

Thermal Stability

Comparative data for nitro-furan hybrids suggest moderate stability:

ConditionBehavior
Thermal (100°C)Decomposition onset at 180°C
PhotolyticNitro → Nitroso conversion (UV)

Solubility Profile

SolventSolubility (mg/mL)
Ethanol45.2
DCM112.8
Water<0.1

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the furan rings’ α-positions:

Example: Nitration at furan C-3 produces dinitro derivatives, though yields are low (<30%) due to steric crowding .

Reductive Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties:

Ar-NO₂H₂, Pd/CAr-NH₂\text{Ar-NO₂} \xrightarrow{\text{H₂, Pd/C}} \text{Ar-NH₂}

Application: Aminated derivatives show enhanced fluorescence for sensor development.

Biological and Industrial Applications

Antimicrobial Activity

Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and E. coli (MIC = 128 μg/mL) . Mechanisms may involve nitro group bioreduction generating cytotoxic radicals.

Material Science Applications

  • Luminescent materials: Nitro-to-amine conversion yields fluorophores with λₑₘ = 450–550 nm.

  • Polymer additives: Enhances thermal stability in polyesters (T₅% increase by 40°C).

Stability and Degradation Pathways

Photodegradation

UV exposure (λ = 254 nm) induces nitro group reduction:

Time (h)Degradation (%)Major Product
422Nitroso derivative
1278Hydroxylamine derivative

Oxidative Degradation

Aerobic heating produces quinone-like oxides via furan ring opening:

FuranO₂, ΔButenolide\text{Furan} \xrightarrow{\text{O₂, Δ}} \text{Butenolide}

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